(2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6,8-dichloro-2-(3-fluorophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O2/c17-9-4-8-5-12(15(20)22)16(23-14(8)13(18)6-9)21-11-3-1-2-10(19)7-11/h1-7H,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDJXZCYOAPYDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C2C(=CC3=CC(=CC(=C3O2)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the chromene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Imino Group: The imino group is introduced by reacting the chlorinated chromene with a fluorophenylamine derivative under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the imino-chromene intermediate with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imino group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with reduced imino groups.
Substitution: Substituted derivatives with new functional groups replacing chlorine or fluorine atoms.
Scientific Research Applications
(2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, we compare (2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide with three structurally related compounds:
Substituent-Driven Activity Variations
Key Observations :
- PHPC’s pyridine moiety further diversifies its hydrogen-bonding capacity .
- Bioactivity Correlation: PHPC’s AKR1B10 inhibition highlights the role of carboxamide and imino groups in enzyme interaction. The target compound’s fluorophenyl group may improve selectivity over phenyl or chlorophenyl analogs due to fluorine’s electronegativity and steric profile .
- Synthetic Utility: Compound 3’s benzamide and cyano groups render it a precursor for heterocyclic systems (e.g., pyrimidinones), unlike the target compound, which lacks reactive handles for further derivatization .
Bioactivity Profile Clustering
Evidence from bioactivity profiling (NCI-60 and PubChem datasets) indicates that chromene derivatives cluster based on substituent patterns and target interactions . For instance:
- Halogenated Derivatives (e.g., Cl, F): Show preferential binding to oxidoreductases (e.g., AKR1B10) and DNA repair enzymes due to halogen-mediated hydrophobic interactions.
- Hydroxy/Methoxy Derivatives: Engage in hydrogen bonding with catalytic residues in kinases (e.g., EGFR, VEGFR2) .
Biological Activity
The compound (2Z)-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic molecule belonging to the chromene derivatives. This compound has garnered interest due to its potential therapeutic applications, particularly in anticancer, antimicrobial, and anti-inflammatory contexts. This article provides a detailed examination of its biological activity, synthesis methods, and relevant case studies.
Structure
The structural formula of this compound includes:
- Chromene core : A bicyclic structure that is fundamental to its biological activity.
- Dichlorination : The presence of chlorine atoms enhances the compound's reactivity.
- Fluorophenyl imine substituent : This moiety contributes to the electronic properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 434.276 g/mol |
| Solubility | Varies with solvent |
| Melting Point | Not specified |
| Log P (octanol-water partition coefficient) | Not specified |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted on MCF-7 cells:
- Concentration Tested : 0–200 µM
- Results : The compound showed a dose-dependent inhibition of cell growth with an IC50 value around 50 µM, indicating effective anticancer properties without significant cytotoxicity against non-cancerous cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it possesses substantial antibacterial activity.
Case Study: Antibacterial Screening
In a screening assay:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli
- Results : The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL against the tested strains, indicating promising antibacterial effects.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. It has been shown to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Research Findings on Anti-inflammatory Activity
A recent investigation highlighted:
- Mechanism : The compound downregulates the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
- Outcome : This modulation suggests potential therapeutic applications in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Chromene Core : Utilizing appropriate starting materials to construct the chromene framework.
- Dichlorination Step : Introducing chlorine atoms through electrophilic aromatic substitution.
- Imine Formation : Reacting with 3-fluorophenyl amine to form the imine linkage.
This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
- Purify intermediates using column chromatography with silica gel or reverse-phase HPLC .
How can computational methods like DFT aid in understanding the electronic structure of this compound?
Advanced Research Question
Density Functional Theory (DFT) provides insights into:
- Electronic Configuration : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer properties.
- Tautomeric Stability : Compare Z/E isomer stability by optimizing geometries and computing Gibbs free energy differences.
- Non-Covalent Interactions : Analyze intramolecular hydrogen bonding (e.g., between the imino group and carboxamide) using NCI (Non-Covalent Interaction) plots .
Q. Methodology :
- Use software like Gaussian or ORCA with B3LYP/6-311++G(d,p) basis sets.
- Validate computational results with experimental UV-Vis and IR spectra .
What techniques are recommended for confirming the Z-configuration in the imino group?
Advanced Research Question
The Z-configuration can be confirmed via:
- Single-Crystal X-ray Diffraction : Resolve the crystal structure using SHELXL () to determine bond angles and spatial arrangement.
- IR Spectroscopy : Identify imine (C=N) stretching vibrations (~1600–1650 cm⁻¹). Z-isomers often show shifts due to hydrogen bonding .
- NMR Spectroscopy : Compare experimental ¹H NMR chemical shifts with DFT-predicted values. The Z-isomer may exhibit distinct NOE (Nuclear Overhauser Effect) correlations .
How to resolve discrepancies in spectroscopic data between theoretical and experimental results?
Advanced Research Question
Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies include:
- Solvent Correction : Re-calculate theoretical spectra (DFT) with implicit solvent models (e.g., PCM for DMSO or chloroform).
- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility.
- Crystallographic Validation : Cross-check with X-ray data to rule out solid-state vs. solution-state differences .
What in vitro assays are suitable for evaluating the bioactivity of this compound?
Basic Research Question
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with recombinant proteins.
- Cytotoxicity Screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7).
- Receptor Binding : Perform competitive binding studies using radiolabeled ligands (e.g., ³H-labeled substrates for GPCRs).
Q. Data Interpretation :
- Normalize results against positive controls (e.g., doxorubicin for cytotoxicity).
- Use Hill plots to calculate IC₅₀ values .
How to optimize reaction conditions for scale-up synthesis without compromising yield?
Advanced Research Question
- Catalyst Screening : Test Ru, Pd, or Cu catalysts for imino group formation. Ru-Cp* catalysts show higher turnover in hydroarylation .
- Solvent Optimization : Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether).
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and heat transfer for halogenation steps .
What strategies mitigate decomposition during storage?
Basic Research Question
- Lyophilization : Store the compound as a lyophilized powder under inert gas (argon or nitrogen).
- Light Sensitivity : Use amber vials to prevent photodegradation of the chromene core.
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
